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Introduction
Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3

(FLT3) inhibitor.[1][2] It is particularly effective against acute myeloid leukemia (AML) harboring

FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][3] These mutations lead to the

constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives uncontrolled

proliferation and survival of leukemic cells.[2][3] Quizartinib binds to the inactive conformation

of the FLT3 receptor, preventing its autophosphorylation and the subsequent activation of

downstream signaling pathways, ultimately leading to apoptosis in FLT3-ITD positive cells.[1][4]

These application notes provide a comprehensive guide to the in vitro methods used to assess

the efficacy of quizartinib. The following protocols for key experiments will enable researchers

to evaluate its anti-leukemic activity and investigate its mechanism of action.

Data Presentation: In Vitro Inhibitory Activity of
Quizartinib
The following tables summarize the 50% inhibitory concentration (IC50) values of quizartinib in

various FLT3-ITD positive AML cell lines, demonstrating its potent anti-leukemic activity at

nanomolar concentrations.

Table 1: Cell Viability Inhibition by Quizartinib in FLT3-ITD Positive AML Cell Lines
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AML Cell Line
FLT3 Mutation
Status

IC50 (nM) Reference

MV4-11 FLT3-ITD 0.40 [5]

MOLM-13 FLT3-ITD 0.89 [5]

MOLM-14 FLT3-ITD 0.73 [5]

MOLM-13 FLT3-ITD 0.62 ± 0.03 [3]

MOLM-14 FLT3-ITD 0.38 ± 0.06 [3]

MV4-11 FLT3-ITD 0.31 ± 0.05 [3]

Table 2: Inhibition of FLT3 Phosphorylation by Quizartinib

Cell Line FLT3 Mutation IC50 (nM) Assay Type

MV4-11 ITD 0.50 FLT3 Phosphorylation

AC886 (active

metabolite) in MV4-11
ITD 0.18 FLT3 Phosphorylation

Data compiled from various sources.[6]

Key Signaling Pathways and Experimental
Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Assessing_Cell_Viability_in_AML_Cell_Lines_with_Quizartinib.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Assessing_Cell_Viability_in_AML_Cell_Lines_with_Quizartinib.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Assessing_Cell_Viability_in_AML_Cell_Lines_with_Quizartinib.pdf
https://www.benchchem.com/pdf/Structural_Basis_for_Quizartinib_Binding_to_the_FLT3_Kinase_Domain_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14112895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

FLT3 Receptor

p-FLT3
(Phosphorylated FLT3)

Autophosphorylation

STAT5 PI3K RAS

p-STAT5

AKT RAF

Cell Proliferation & Survival

p-AKT

MEK

p-MEK

ERK

p-ERK

Quizartinib

Inhibition

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b14112895?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14112895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat FLT3-ITD+ cells
with Quizartinib

Prepare Cell Lysates

Protein Quantification (BCA Assay)

Separate Proteins by SDS-PAGE

Transfer to PVDF Membrane

Block with 5% BSA or Milk

Incubate with Primary Antibody
(p-FLT3, total FLT3, etc.)

Incubate with HRP-conjugated
Secondary Antibody

Detect with ECL Substrate

Densitometry Analysis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b14112895?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14112895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of

quizartinib on AML cell lines.

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability.

Materials:

AML cell lines (e.g., MV4-11, MOLM-13)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Quizartinib stock solution (in DMSO)

96-well sterile culture plates

MTT solution (5 mg/mL in PBS)[3]

Solubilization solution (e.g., DMSO)[3]

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in

100 µL of culture medium.[7]

Drug Treatment: Prepare serial dilutions of quizartinib in complete culture medium. Add

100 µL of the diluted quizartinib solutions to the respective wells. Include vehicle control

(DMSO) and untreated control wells.[3]

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with

5% CO₂.[3]
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an

additional 2-4 hours at 37°C.[3]

Formazan Solubilization: Centrifuge the plate to pellet the cells and formazan crystals.

Carefully remove the supernatant and add 150 µL of solubilization solution (e.g., DMSO)

to each well to dissolve the formazan crystals.[3][8]

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of cell viability for each quizartinib concentration

relative to the vehicle control. Plot the percentage of viability against the log of the

quizartinib concentration to determine the IC50 value.[3]

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

AML cell lines

Complete culture medium

Quizartinib stock solution

Opaque-walled 96-well sterile culture plates[3]

CellTiter-Glo® Reagent

Luminometer

Protocol:

Cell Seeding: Follow the same procedure as for the MTT assay, seeding cells in an

opaque-walled 96-well plate.[9]

Drug Treatment: Add serial dilutions of quizartinib to the wells.[9]
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Incubation: Incubate for the desired period (e.g., 72 hours).[9]

Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to

induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent

signal.

Data Acquisition: Measure the luminescence using a luminometer.[6]

Apoptosis Assay by Flow Cytometry (Annexin
V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

Quizartinib-treated and control cells

Phosphate-Buffered Saline (PBS), cold

Annexin V Binding Buffer (1X)

FITC-conjugated Annexin V

Propidium Iodide (PI) staining solution

Flow cytometry tubes

Flow cytometer

Protocol:

Cell Treatment: Seed cells and treat with desired concentrations of quizartinib or vehicle

control for 24-48 hours.[10][11]
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Cell Harvesting: Harvest cells, including any floating cells, and transfer to flow cytometry

tubes.[10]

Washing: Centrifuge at 300 x g for 5 minutes at 4°C and wash the cells twice with cold

PBS.[10]

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a

concentration of 1 x 10⁶ cells/mL.[10]

Staining: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension. Gently

mix and incubate for 15 minutes at room temperature in the dark.[10][11]

Add 400 µL of 1X Annexin V Binding Buffer to each tube. Add 5 µL of PI staining solution

immediately before analysis.[10]

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[10]

Cell Cycle Analysis by Flow Cytometry (Propidium
Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle

(G1, S, G2/M).

Materials:

Quizartinib-treated and control cells

Ice-cold PBS

Ice-cold 70% ethanol

PI Staining Solution (containing RNase A)

Flow cytometer

Protocol:

Cell Treatment: Treat cells with quizartinib for a specified time (e.g., 24 hours).
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Cell Harvesting and Washing: Harvest and wash cells with ice-cold PBS.

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4

mL of ice-cold 70% ethanol dropwise. Incubate for at least 2 hours at 4°C.[11]

Washing: Centrifuge the fixed cells and wash the pellet once with PBS.[11]

Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.

Incubate for 30 minutes at room temperature in the dark.[11]

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[12]

Western Blotting for FLT3 Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of FLT3 and its

downstream signaling proteins.

Materials:

Quizartinib-treated and control cells

Ice-cold PBS

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13]

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membrane[4]

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[4]

Primary antibodies (e.g., p-FLT3 (Tyr591), total FLT3, p-STAT5, STAT5, p-ERK, ERK, p-

AKT, AKT)[13]

HRP-conjugated secondary antibody[4]
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Enhanced chemiluminescence (ECL) substrate[13]

Imaging system

Protocol:

Cell Treatment: Treat FLT3-ITD positive cells with various concentrations of quizartinib for

a specified time (e.g., 2-4 hours).[13]

Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.[4]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.[4]

Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-40 µg) with

Laemmli sample buffer, heat, and separate by SDS-PAGE.[4]

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

[4]

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C,

followed by washing and incubation with an HRP-conjugated secondary antibody for 1

hour at room temperature.[4][13]

Detection: Detect the protein bands using an ECL substrate and an imaging system.[13]

Analysis: Quantify the band intensities using densitometry software. Normalize the

phosphorylated protein signal to the total protein signal.[4]

In Vitro Kinase Assay
In vitro kinase assays directly measure the inhibitory activity of quizartinib on FLT3 kinase.

a) ADP-Glo™ Kinase Assay

This luminescent assay quantifies ADP produced during the kinase reaction.
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Materials:

Recombinant human FLT3 kinase

Kinase substrate (e.g., AXLtide)

ATP

Quizartinib

ADP-Glo™ Kinase Assay Kit

White, opaque 384-well assay plates

Plate reader capable of measuring luminescence

Protocol:

Compound Preparation: Prepare serial dilutions of quizartinib in DMSO and further dilute

in kinase reaction buffer.[6]

Kinase Reaction Setup: In a 384-well plate, add the diluted quizartinib solution. Add a

solution containing the FLT3 kinase and substrate. Initiate the reaction by adding ATP

solution.[6]

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60

minutes).[6]

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and

deplete the remaining ATP. Incubate for 40 minutes.[6]

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP

and generate a luminescent signal. Incubate for 30-60 minutes.[6]

Data Acquisition: Measure the luminescence using a plate reader.[6]

Data Analysis: Plot the luminescence signal against the logarithm of the quizartinib

concentration to determine the IC50 value.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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